

Application Note: Quantification of (2R)-Flavanomarein using a Validated HPLC-DAD Method

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Compound of Interest

Compound Name: (2R)-Flavanomarein

Cat. No.: B3029171

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Introduction

(2R)-Flavanomarein is a flavonoid glycoside that has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and formulated products, is crucial for quality control, dosage determination, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of **(2R)-Flavanomarein**.

Principle

This method utilizes reverse-phase HPLC to separate **(2R)-Flavanomarein** from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a nonpolar C18 column) and the mobile phase (a polar mixture of acidified water and methanol). A Diode Array Detector (DAD) is employed for the detection and quantification of the eluted **(2R)-Flavanomarein** by measuring its absorbance at a specific wavelength. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Equipment and Reagents

- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
 - Analytical balance (4-decimal place).
 - Ultrasonic bath.
 - Vortex mixer.
 - Centrifuge.
 - Syringe filters (0.45 μm , PTFE or nylon).
 - Volumetric flasks and pipettes.
 - Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Reagents and Standards:
 - **(2R)-Flavanomarein** reference standard (purity $\geq 98\%$).
 - Methanol (HPLC grade).
 - Acetonitrile (HPLC grade).
 - Formic acid (analytical grade).
 - Ultrapure water.

Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **(2R)-Flavanomarein** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation (from Plant Material)

- Extraction:
 - Accurately weigh approximately 1 g of the dried and powdered plant material.
 - Add 20 mL of 70% methanol to the sample.
 - Perform ultrasonic extraction for 30 minutes at room temperature.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Collect the supernatant.
 - Repeat the extraction process twice more with fresh solvent.
 - Pool the supernatants.
- Filtration: Filter the pooled supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-DAD Chromatographic Conditions

- Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
- Mobile Phase:
 - A: 0.1% Formic acid in water.
 - B: Methanol.
- Gradient Elution:

- 0-10 min: 30% B
- 10-25 min: 30% to 70% B
- 25-30 min: 70% B
- 30-35 min: 70% to 30% B
- 35-40 min: 30% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 285 nm. Flavonoids like flavanones typically exhibit two main UV absorption bands: Band I (around 300-330 nm) and Band II (around 240-280 nm)[1][2]. The selection of 285 nm falls within the expected absorption range for the benzoyl system (Band II) of the flavanone structure.
- Data Acquisition: Record the chromatograms and integrate the peak area for **(2R)-Flavanomarein**.

Method Validation

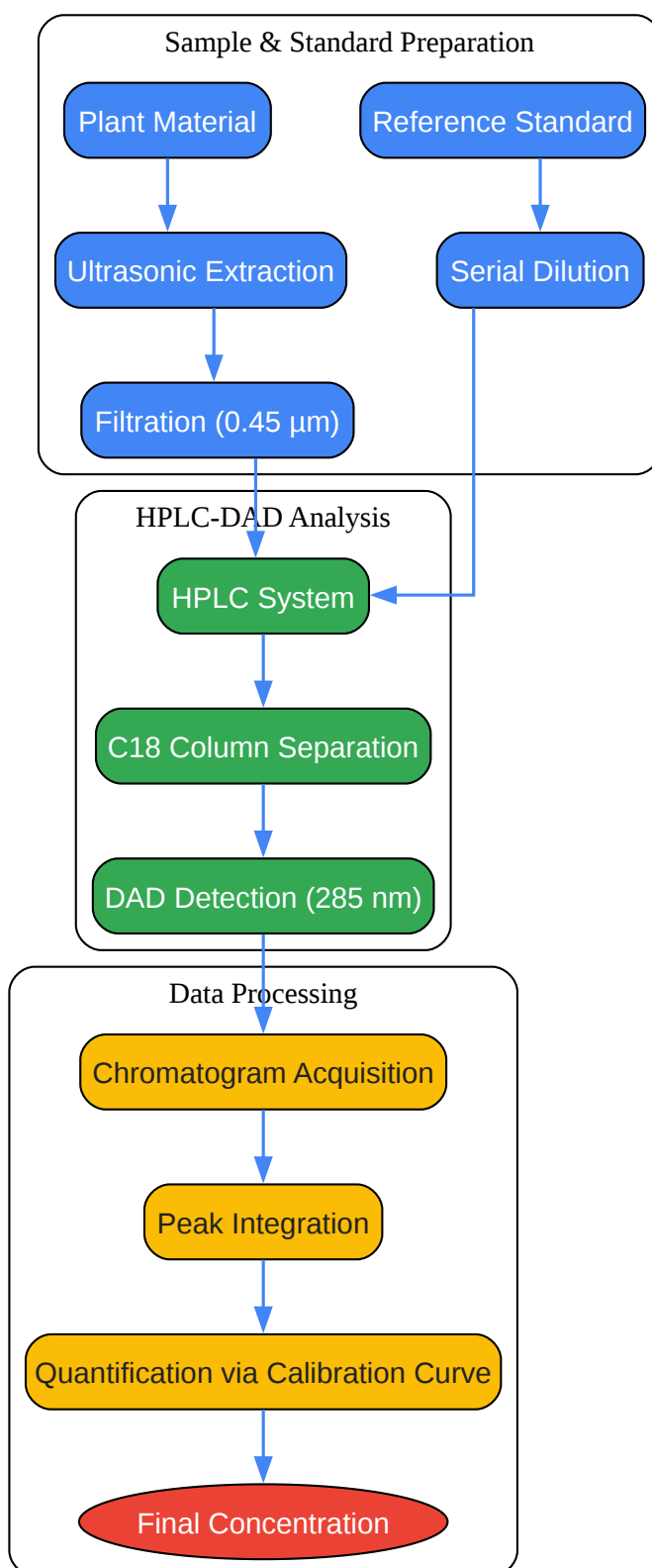
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in the table below.

Quantitative Data Summary

The performance of this HPLC-DAD method for the quantification of **(2R)-Flavanomarein** is summarized in the following table. The data presented are representative values based on typical method validation results for flavonoid analysis[3][4].

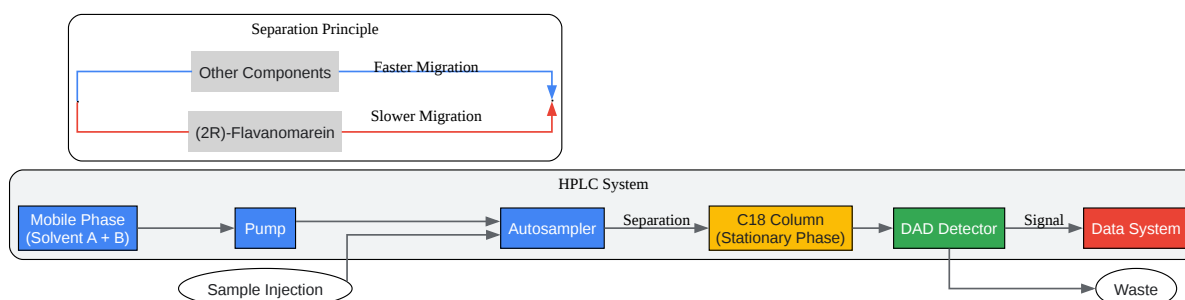
Parameter	Result
Linearity (r^2)	> 0.999
Linear Range	1 - 200 $\mu\text{g/mL}$
Limit of Detection (LOD)	$\sim 0.1 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.3 \mu\text{g/mL}$
Precision (RSD%)	
- Intra-day	< 2.0%
- Inter-day	< 3.0%
Accuracy (Recovery)	98% - 105%
Specificity	No interference from blank and placebo at the retention time of (2R)-Flavanomarein.

Visualizations



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Caption: Experimental workflow for the quantification of **(2R)-Flavanomarein**.



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Caption: Principle of HPLC-DAD for analyte quantification.

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